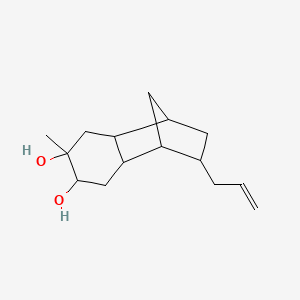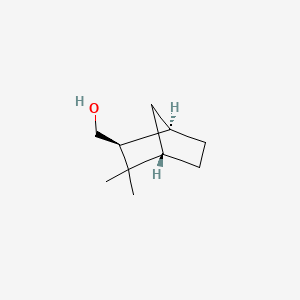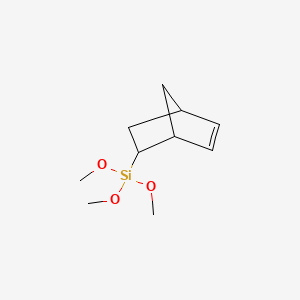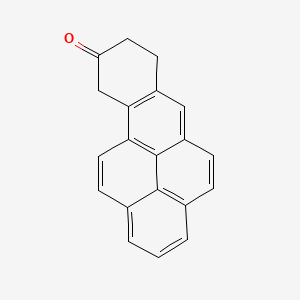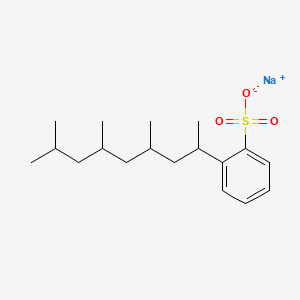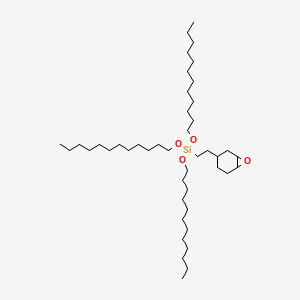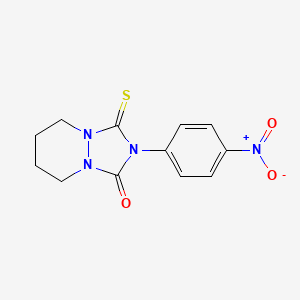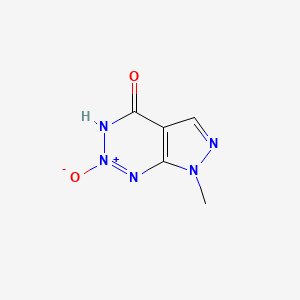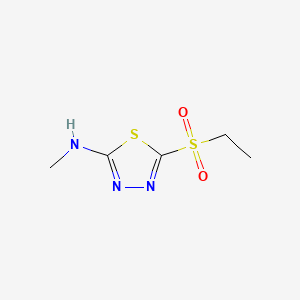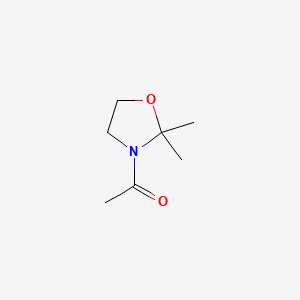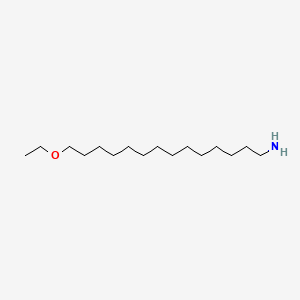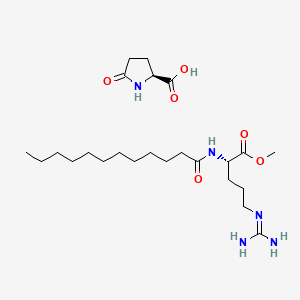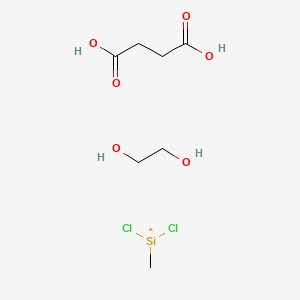
CID 44145529
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is a synthetic polymer with a unique combination of organic and inorganic components. This compound is known for its versatile properties, making it useful in various industrial applications. The polymer consists of butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, which contribute to its distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves a step-growth polymerization process. The primary reactants, butanedioic acid, dichloromethylsilane, and 1,2-ethanediol, undergo a condensation reaction to form the polymer. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high molecular weight polymers.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the polymer is subsequently purified and processed into the desired form. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the polymerization process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s chemical structure.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new functionalized polymers.
Scientific Research Applications
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a component in various chemical reactions.
Biology: It is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent mechanical and chemical resistance properties.
Mechanism of Action
The mechanism of action of butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable interactions with various substrates, leading to its effectiveness in different applications. The presence of both organic and inorganic components contributes to its unique properties and functionality.
Comparison with Similar Compounds
Similar Compounds
Poly(butanedioic acid-co-ethylene glycol): This polymer is similar in structure but lacks the dichloromethylsilane component.
Poly(butanedioic acid-co-adipic acid): This polymer includes adipic acid instead of dichloromethylsilane and 1,2-ethanediol.
Poly(isosorbide-co-butanedioic acid): This polymer uses isosorbide as a monomer instead of dichloromethylsilane and 1,2-ethanediol.
Uniqueness
Butanedioic acid, polymer with dichloromethylsilane and 1,2-ethanediol is unique due to the presence of dichloromethylsilane, which imparts distinct chemical and physical properties. This combination of monomers results in a polymer with enhanced mechanical strength, chemical resistance, and versatility in various applications.
Properties
CAS No. |
73772-36-8 |
|---|---|
Molecular Formula |
C7H15Cl2O6Si |
Molecular Weight |
294.18 g/mol |
InChI |
InChI=1S/C4H6O4.C2H6O2.CH3Cl2Si/c5-3(6)1-2-4(7)8;3-1-2-4;1-4(2)3/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2;1H3 |
InChI Key |
VBLICVDPNVZEDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](Cl)Cl.C(CC(=O)O)C(=O)O.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


